![molecular formula C10H12O2S B12547803 (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 849465-12-9](/img/structure/B12547803.png)
(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylsulfanyl)phenol and an appropriate epoxide precursor.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide ion using a base such as sodium hydroxide. This phenoxide ion then reacts with an epoxide precursor under basic conditions to form the desired oxirane ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of these molecules, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane: can be compared with other epoxide-containing compounds such as:
Uniqueness
This compound: is unique due to the presence of the methylsulfanyl group, which can impart specific chemical reactivity and biological activity. This differentiates it from other epoxides that lack this functional group.
Propiedades
Número CAS |
849465-12-9 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylsulfanylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
Clave InChI |
BVPTWWOAYRPTPY-MRVPVSSYSA-N |
SMILES isomérico |
CSC1=CC=CC=C1OC[C@H]2CO2 |
SMILES canónico |
CSC1=CC=CC=C1OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


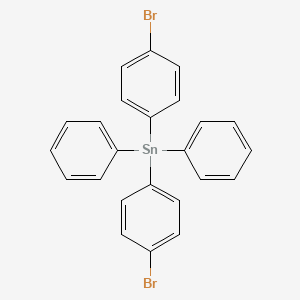
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)

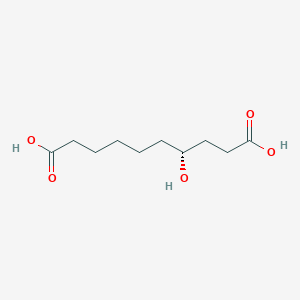
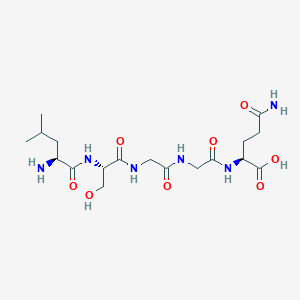

![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)

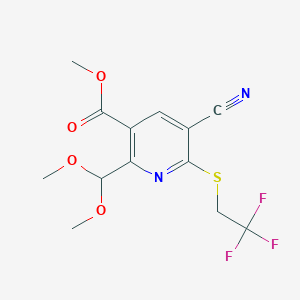
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)
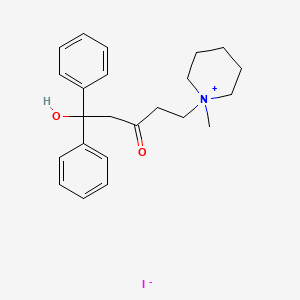
![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)

